4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative featuring a 4-bromophenyl group at position 5, a diethylaminoethyl chain at position 1, and an allyloxy-methylbenzoyl moiety at position 2. The compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C27H31BrN2O4 |
|---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31BrN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+ |
InChI Key |
RHSZXVJSLCQQLW-WJTDDFOZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Formation of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction involving an allyl halide and a phenol derivative.
Benzoylation: The benzoyl group is added via a Friedel-Crafts acylation reaction using an appropriate benzoyl chloride.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Pyrrol-2-one Formation: The pyrrol-2-one ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and hydroxy groups.
Reduction: Reduction reactions can occur at the carbonyl and bromophenyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its interactions with biological targets are of interest for developing new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases due to its unique chemical properties.
Industry
In industry, the compound is used in the development of new materials. Its stability and reactivity make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 5 (Aryl Groups)
The 4-bromophenyl group at position 5 in the target compound is a key feature. Analogs with other aryl substituents demonstrate significant variations in physicochemical properties:
Key Insights :
Substituent Variations at Position 1 (Aminoalkyl Chains)
The diethylaminoethyl group at position 1 in the target compound contrasts with other nitrogen-containing chains:
Key Insights :
- Hydrophilic chains (e.g., hydroxypropyl, morpholinylethyl) enhance aqueous solubility, critical for bioavailability.
- Tertiary amines (e.g., diethylaminoethyl) may improve membrane permeability compared to ethers or alcohols .
Benzoyl Group Modifications at Position 4
The allyloxy-3-methylbenzoyl group in the target compound differs from analogs with simpler benzoyl substituents:
Key Insights :
Implications for Drug Design
Biological Activity
Overview
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrrol-2-one core with multiple functional groups, including an allyloxy group, a bromophenyl moiety, and a diethylamino substituent. The molecular formula is C27H31BrN2O4, with a molecular weight of approximately 527.4 g/mol.
Chemical Structure
The structural complexity of this compound can be visualized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C27H31BrN2O4 |
| Molecular Weight | 527.4 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Functional Groups | Allyloxy, bromophenyl, diethylamino, hydroxyl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Allyloxy Group : Introduced via an etherification reaction with an allyl halide and a phenol derivative.
- Benzoylation : Achieved through Friedel-Crafts acylation using an appropriate benzoyl chloride.
- Bromination : The bromophenyl group is introduced using bromine or a brominating agent.
- Pyrrol-2-one Formation : Cyclization involving an amine and a carbonyl compound leads to the formation of the pyrrol-2-one ring.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this one have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : Preliminary evaluations suggest that this compound may possess antioxidant activity, potentially through mechanisms involving radical scavenging .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Its mechanism of action could involve binding to target sites on enzymes or receptors, which warrants further investigation .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of structurally similar compounds against common pathogens. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing varying degrees of effectiveness compared to standard antibiotics.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-fluorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 64 | Escherichia coli |
Case Study 2: Antioxidant Activity Assessment
In vitro assays using DPPH radical scavenging methods indicated that compounds similar to this one exhibit significant antioxidant properties. The results indicated a dose-dependent response in scavenging activity.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
